(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone
Description
Properties
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2S/c15-10-3-4-13(16-8-10)19-11-5-6-17(9-11)14(18)12-2-1-7-20-12/h1-4,7-8,11H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPGCUQQIQAXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a pyrrolidine ring, a brominated pyridine moiety, and a thiophenyl group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of halogen substituents (bromine) and functional groups (methanone and thiophene) suggests significant reactivity and interaction capabilities with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The bromopyridine moiety may interact with enzymes, inhibiting their function or altering their activity.
- Receptor Modulation : The compound could potentially modulate G-protein-coupled receptors or ion channels, influencing various signal transduction pathways.
- Cellular Pathways : It might affect pathways related to cellular growth, apoptosis, or inflammation.
Antimicrobial Activity
Research indicates that derivatives of compounds containing bromopyridine and pyrrolidine structures exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate minimal inhibitory concentrations (MICs) ranging from 6.2 to 100 µg/mL against various bacterial strains, including multidrug-resistant Staphylococcus aureus .
| Compound | Target Pathogen | MIC (µg/mL) | Notable Activity |
|---|---|---|---|
| 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone | S. aureus | 6.2 | Antimicrobial |
| 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one | E. coli | 100 | Antimicrobial |
| 5-Oxopyrrolidine derivatives | Klebsiella pneumoniae | 50 | Antimicrobial |
Anticancer Activity
The anticancer potential of related pyrrolidine derivatives has been evaluated in vitro against various cancer cell lines, including A549 human lung adenocarcinoma cells. Compounds with structural similarities have shown promising results, with some exhibiting potent cytotoxic effects while maintaining low toxicity towards non-cancerous cells .
In one study, several derivatives were tested against A549 cells, revealing structure-dependent anticancer activity. Compounds demonstrated varying degrees of cytotoxicity, with some reducing cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Screening :
Comparison with Similar Compounds
Key Insights
- Structural Flexibility : The target compound’s pyrrolidinyl ether linkage may offer superior conformational adaptability compared to rigid cores like pyrazoline (e.g., Compound 3t) .
- Bioactivity Potential: Bromopyridine and thiophene moieties are recurrent in PI3K inhibitors and antiproliferative agents, suggesting the target compound could share similar mechanisms .
Q & A
Q. Critical Reaction Conditions :
- Solvents : Anhydrous DMF or THF for moisture-sensitive steps.
- Temperature : 0–5°C during acylation to minimize side reactions; room temperature for coupling.
- Catalysts : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for potential Suzuki-Miyaura cross-coupling if further functionalization is required .
Basic: Which spectroscopic and chromatographic methods are essential for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm for CH₂ groups), thiophene protons (δ 7.0–7.5 ppm), and bromopyridine (δ 8.2–8.8 ppm). Use DEPT-135 to differentiate CH₃, CH₂, and CH groups .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity between the pyrrolidine and pyridine moieties.
- High-Performance Liquid Chromatography (HPLC) :
- Method : Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Retention time ~8.2 min for >98% purity .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak [M+H]⁺ at m/z 381.02 (calculated for C₁₄H₁₂BrN₂O₂S) .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Scenario : Discrepancies in ¹³C NMR chemical shifts for the pyrrolidine carbonyl group (observed δ 170 vs. predicted δ 165).
- Resolution Steps :
- X-ray Crystallography : Use SHELXL or similar software to determine crystal structure and validate bond angles/distances. Compare experimental vs. computed (DFT) structures .
- Dynamic NMR : Probe rotational barriers of the pyrrolidine ring at variable temperatures to assess conformational flexibility affecting chemical shifts.
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to clarify nitrogen environment ambiguities in heterocyclic regions .
Advanced: What in vitro and in vivo models are suitable for evaluating pharmacological potential?
Methodological Answer:
- In Vitro Models :
- Enzyme Inhibition Assays : Test against kinase targets (e.g., PI3K or MAPK) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <10 µM suggest therapeutic relevance .
- Cell Viability (MTT Assay) : Screen in cancer lines (e.g., MCF-7, HeLa) with EC₅₀ calculations. Include positive controls (e.g., doxorubicin).
- In Vivo Models :
- Murine Xenografts : Administer 10–50 mg/kg/day (IP) to assess tumor growth inhibition. Monitor hepatotoxicity via ALT/AST levels .
Advanced: How to design structure-activity relationship (SAR) studies focusing on bromopyridine and thiophene moieties?
Methodological Answer:
- Key Modifications :
- Bromopyridine : Replace Br with electron-withdrawing groups (NO₂, CF₃) to enhance electrophilicity. Compare logP values (ClogP ~2.8 vs. 3.5 for CF₃ analog).
- Thiophene : Substitute with furan or phenyl rings to evaluate π-π stacking effects.
- Assay Design :
- Binding Affinity : Use surface plasmon resonance (SPR) to measure KD values against purified targets (e.g., PARP1).
- Pharmacokinetics : Assess metabolic stability in liver microsomes (t₁/₂ >60 min indicates viability) .
Advanced: What computational strategies predict target interactions and binding affinities?
Methodological Answer:
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Glide. Use PDB ID 3LQF (kinase domain) as a template.
- Key Interactions : Hydrogen bonding between pyrrolidine carbonyl and Lys123; hydrophobic contacts with thiophene and Val45 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding.
- QSAR Models : Generate 2D descriptors (e.g., topological polar surface area, molar refractivity) to correlate with IC₅₀ data .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Case Study : Conflicting reports on antimicrobial activity (MIC = 8 µg/mL vs. 32 µg/mL against S. aureus).
- Root-Cause Analysis :
- Compound Purity : Reanalyze batches via HPLC; impurities >2% can skew results.
- Assay Conditions : Standardize broth microdilution (CLSI guidelines) and inoculum size (1–5 × 10⁵ CFU/mL).
- Resistance Mechanisms : Check for efflux pump overexpression (e.g., NorA) using efflux inhibitors like reserpine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
